molecular formula C17H17NO2S2 B12046399 (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12046399
M. Wt: 331.5 g/mol
InChI Key: XEGKDHKVJSUJPK-GDNBJRDFSA-N
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Description

The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a chromene moiety, a thiazolidinone ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the chromene derivative, followed by the formation of the thiazolidinone ring. The key steps include:

    Preparation of the Chromene Derivative: This involves the condensation of salicylaldehyde with an appropriate ketone in the presence of a base to form the chromene ring.

    Formation of the Thiazolidinone Ring: The chromene derivative is then reacted with a thioamide and a propyl halide under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or arylated thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s chromene moiety imparts unique optical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: It modulates the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.

    Disilane-bridged compounds: Organosilicon compounds with unique electronic properties, used in materials science.

Uniqueness

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of a chromene moiety and a thiazolidinone ring, which imparts unique biological and optical properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a versatile compound in both medicinal chemistry and materials science.

Properties

Molecular Formula

C17H17NO2S2

Molecular Weight

331.5 g/mol

IUPAC Name

(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H17NO2S2/c1-3-8-18-16(19)15(22-17(18)21)10-13-9-12-6-4-5-7-14(12)20-11(13)2/h4-7,9-11H,3,8H2,1-2H3/b15-10-

InChI Key

XEGKDHKVJSUJPK-GDNBJRDFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S

Origin of Product

United States

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